(3-bromoquinolin-6-yl)methanamine HCL
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Overview
Description
(3-bromoquinolin-6-yl)methanamine hydrochloride is an organic compound with the molecular formula C10H9BrN2·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromoquinolin-6-yl)methanamine hydrochloride can be achieved through several methods. One common approach involves the bromination of quinoline derivatives followed by amination. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The brominated intermediate is then subjected to a nucleophilic substitution reaction with methanamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of (3-bromoquinolin-6-yl)methanamine hydrochloride often involves large-scale bromination and amination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-bromoquinolin-6-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding quinolin-6-ylmethanamine.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Quinolin-6-ylmethanamine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(3-bromoquinolin-6-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (3-bromoquinolin-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinolin-6-ylmethanamine: Lacks the bromo substituent, resulting in different reactivity and properties.
(3-chloroquinolin-6-yl)methanamine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.
(3-fluoroquinolin-6-yl)methanamine: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.
Uniqueness
(3-bromoquinolin-6-yl)methanamine hydrochloride is unique due to the presence of the bromo group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various biologically active compounds and advanced materials .
Properties
Molecular Formula |
C10H10BrClN2 |
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Molecular Weight |
273.55 g/mol |
IUPAC Name |
(3-bromoquinolin-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H9BrN2.ClH/c11-9-4-8-3-7(5-12)1-2-10(8)13-6-9;/h1-4,6H,5,12H2;1H |
InChI Key |
QTDLDNPFIDWCPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1CN)Br.Cl |
Origin of Product |
United States |
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